molecular formula C10H12ClNO3 B12970174 1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene

1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene

Cat. No.: B12970174
M. Wt: 229.66 g/mol
InChI Key: XICVKOZRSNYGJF-UHFFFAOYSA-N
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Description

1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a 3-chloropropoxy group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of a suitable precursor followed by etherification. One common method involves the nitration of 3-methylphenol to form 3-methyl-2-nitrophenol. This intermediate is then reacted with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the 3-chloropropoxy group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

    Reduction: Iron powder and hydrochloric acid.

Major Products Formed

    Oxidation: 1-(3-Hydroxypropoxy)-3-methyl-2-nitrobenzene.

    Substitution: 1-(3-Hydroxypropoxy)-3-methyl-2-nitrobenzene.

    Reduction: 1-(3-Chloropropoxy)-3-methyl-2-aminobenzene.

Scientific Research Applications

1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene can be compared with other similar compounds, such as:

    1-(3-Chloropropoxy)-4-fluorobenzene: This compound has a fluorine atom instead of a nitro group, which may result in different chemical and biological properties.

    1-(3-Chloropropoxy)-3-methoxybenzene: The presence of a methoxy group instead of a nitro group can significantly alter the compound’s reactivity and applications.

    1-(3-Chloropropoxy)-2-nitrobenzene: The position of the nitro group can influence the compound’s chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

1-(3-chloropropoxy)-3-methyl-2-nitrobenzene

InChI

InChI=1S/C10H12ClNO3/c1-8-4-2-5-9(10(8)12(13)14)15-7-3-6-11/h2,4-5H,3,6-7H2,1H3

InChI Key

XICVKOZRSNYGJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCCCl)[N+](=O)[O-]

Origin of Product

United States

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